N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: is a complex organic compound that incorporates several functional groups, including a chromenone (coumarin) moiety, a benzofuran ring, and a thiophene carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
These could potentially include pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinergic and monoaminergic neurotransmission, and various aspects of cancer biology .
Result of Action
These could include modulation of enzyme activity, alteration of cellular signaling pathways, inhibition of microbial growth, reduction of inflammation, and induction of cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of Benzofuran: Benzofuran derivatives can be synthesized via the cyclization of 2-hydroxyaryl ketones with aldehydes or carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and cyclization steps, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced at the carbonyl groups to form alcohol derivatives.
Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized chromenone derivatives.
Reduction: Alcohol derivatives of the chromenone and benzofuran moieties.
Substitution: Various substituted benzofuran and thiophene derivatives.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: has several applications in scientific research:
Comparison with Similar Compounds
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide: can be compared with other similar compounds:
Coumarin Derivatives: Similar to other coumarin derivatives, it exhibits significant biological activities such as antimicrobial and anticancer properties.
Benzofuran Derivatives: Shares structural similarities with benzofuran derivatives, which are known for their diverse pharmacological activities.
Thiophene Derivatives:
List of Similar Compounds
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4S/c1-13-8-9-14-16(12-20(25)27-18(14)11-13)22-21(15-5-2-3-6-17(15)28-22)24-23(26)19-7-4-10-29-19/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARUIHRBXVAIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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